molecular formula C19H20FN3O2 B11559211 3-Fluoro-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11559211
M. Wt: 341.4 g/mol
InChI Key: PNQGGVPYSXEGEZ-OQKWZONESA-N
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Description

3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure that includes a fluorine atom, a benzamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Hydrazine Derivative: The reaction of hydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Introduction of the Fluorine Atom: The fluorination of the aromatic ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reaction: The coupling of the hydrazone intermediate with a benzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 3-Fluoro-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-fluoro-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H20FN3O2/c1-2-7-17(14-8-4-3-5-9-14)22-23-18(24)13-21-19(25)15-10-6-11-16(20)12-15/h3-6,8-12H,2,7,13H2,1H3,(H,21,25)(H,23,24)/b22-17+

InChI Key

PNQGGVPYSXEGEZ-OQKWZONESA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2

Origin of Product

United States

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